FAAH/cPLA2|A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAAH/cPLA2|A-IN-1 is a dual inhibitor of fatty acid amide hydrolase (FAAH) and cytosolic phospholipase A2 alpha (cPLA2α). This compound demonstrates potent inhibitory activity with half-maximal inhibitory concentrations (IC50) of 32 nM for FAAH and 47 nM for cPLA2α . FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide, while cPLA2α is involved in the release of arachidonic acid from membrane phospholipids . The inhibition of these enzymes has significant implications for the treatment of various conditions, including pain, inflammation, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAAH/cPLA2|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a tetrazolylalkanoic acid derivative, followed by its reaction with various reagents to form the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography . The production process must also comply with regulatory standards to ensure the safety and efficacy of the compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: FAAH/cPLA2|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against FAAH and cPLA2α .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced inhibitory activity and improved pharmacokinetic properties . These derivatives are often tested for their efficacy in inhibiting FAAH and cPLA2α and their potential therapeutic applications .
Scientific Research Applications
FAAH/cPLA2|A-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the mechanisms of FAAH and cPLA2α inhibition and to develop new inhibitors with improved properties . In biology, this compound is used to investigate the role of endocannabinoids and arachidonic acid in various physiological processes and disease states . In medicine, this compound has potential therapeutic applications for the treatment of pain, inflammation, neurodegenerative diseases, and other conditions associated with dysregulated FAAH and cPLA2α activity . In industry, this compound is used in the development of new drugs and therapeutic agents targeting FAAH and cPLA2α .
Mechanism of Action
FAAH/cPLA2|A-IN-1 exerts its effects by inhibiting the enzymatic activity of FAAH and cPLA2α . FAAH is responsible for the hydrolysis of endocannabinoids, such as anandamide, into arachidonic acid and ethanolamine . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects . cPLA2α, on the other hand, is involved in the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids . Inhibition of cPLA2α by this compound reduces the production of these pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
FAAH/cPLA2|A-IN-1 is unique in its dual inhibitory activity against both FAAH and cPLA2α, which distinguishes it from other compounds that target only one of these enzymes . Similar compounds include other FAAH inhibitors, such as URB597 and PF-04457845, and cPLA2α inhibitors, such as AACOCF3 and pyrrophenone . this compound’s ability to simultaneously inhibit both enzymes provides a broader therapeutic potential for conditions involving dysregulated endocannabinoid and arachidonic acid pathways .
Properties
Molecular Formula |
C19H26N4O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-[2-[3-(4-hexoxyphenoxy)-2-oxopropyl]tetrazol-5-yl]propanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-2-3-4-5-12-27-16-6-8-17(9-7-16)28-14-15(24)13-23-21-18(20-22-23)10-11-19(25)26/h6-9H,2-5,10-14H2,1H3,(H,25,26) |
InChI Key |
KMPUSKXQZPYLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCC(=O)CN2N=C(N=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.